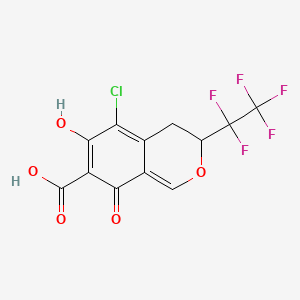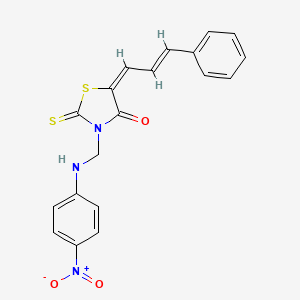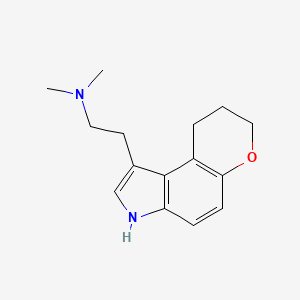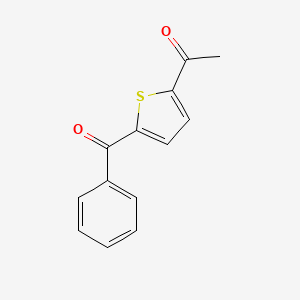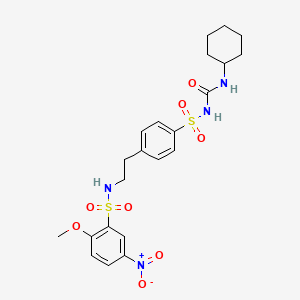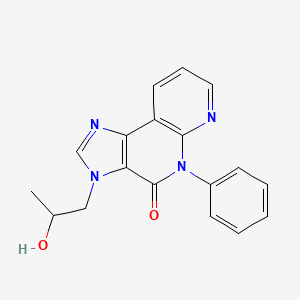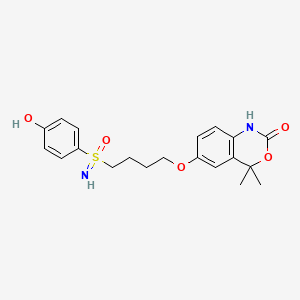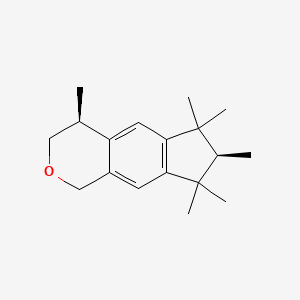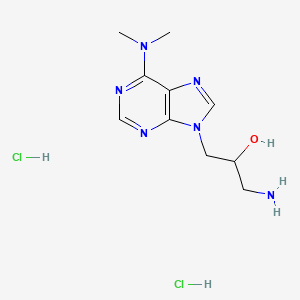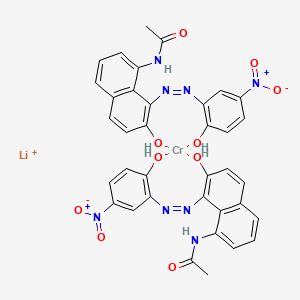
Lithium bis(N-(7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-) is a complex compound that contains lithium, chromium, and a naphthyl-based azo ligand.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-) typically involves the reaction of chromium salts with azo compounds under controlled conditions. The process often requires the use of solvents and specific temperature and pH conditions to ensure the proper formation of the complex .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
化学反应分析
Types of Reactions
Lithium bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-) can undergo various chemical reactions, including:
Reduction: Reduction reactions can also occur, often involving reducing agents that interact with the chromium center.
Substitution: The azo ligand can participate in substitution reactions, where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to control the pH . The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce higher oxidation state chromium compounds, while reduction can yield lower oxidation state species . Substitution reactions can result in modified azo ligands with different functional groups .
科学研究应用
Chemistry
In chemistry, Lithium bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-) is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
The compound’s potential biological applications include its use as a staining agent in microscopy and histology. Its vibrant color and ability to bind to specific biological molecules make it useful for visualizing cellular structures .
Medicine
In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Its interactions with biological molecules and potential pharmacological effects are areas of active investigation .
Industry
Industrially, the compound is used in the production of dyes and pigments. Its stability and color properties make it suitable for various applications, including textiles and coatings .
作用机制
The mechanism of action of Lithium bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-) involves its interaction with specific molecular targets. The azo ligand can form coordination complexes with metal ions, influencing their reactivity and stability . The compound’s effects are mediated through its ability to participate in redox reactions and bind to various substrates .
相似化合物的比较
Similar Compounds
- Lithium bis[1-[(2-hydroxy-5-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-)
- Chromate(2-), [3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]
Uniqueness
Lithium bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-) is unique due to its specific ligand structure and the presence of both lithium and chromium ions. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications .
属性
CAS 编号 |
83804-13-1 |
|---|---|
分子式 |
C36H28CrLiN8O10+ |
分子量 |
791.6 g/mol |
IUPAC 名称 |
lithium;chromium;N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/2C18H14N4O5.Cr.Li/c2*1-10(23)19-13-4-2-3-11-5-7-16(25)18(17(11)13)21-20-14-9-12(22(26)27)6-8-15(14)24;;/h2*2-9,24-25H,1H3,(H,19,23);;/q;;;+1 |
InChI 键 |
ZRQACCDSNFLKCH-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O.CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O.[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



